Cas no 1803852-21-2 (2,3-Dimethyl-6-hydroxythioanisole)

2,3-Dimethyl-6-hydroxythioanisole 化学的及び物理的性質
名前と識別子
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- 2,3-Dimethyl-6-hydroxythioanisole
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- インチ: 1S/C9H12OS/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5,10H,1-3H3
- InChIKey: GFGFBMHSCILBGQ-UHFFFAOYSA-N
- SMILES: S(C)C1=C(C=CC(C)=C1C)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 127
- トポロジー分子極性表面積: 45.5
- XLogP3: 2.8
2,3-Dimethyl-6-hydroxythioanisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059000394-1g |
2,3-Dimethyl-6-hydroxythioanisole |
1803852-21-2 | 98% | 1g |
$1,736.45 | 2022-04-02 | |
Alichem | A059000394-250mg |
2,3-Dimethyl-6-hydroxythioanisole |
1803852-21-2 | 98% | 250mg |
$762.04 | 2022-04-02 | |
Alichem | A059000394-500mg |
2,3-Dimethyl-6-hydroxythioanisole |
1803852-21-2 | 98% | 500mg |
$1,055.58 | 2022-04-02 |
2,3-Dimethyl-6-hydroxythioanisole 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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2,3-Dimethyl-6-hydroxythioanisoleに関する追加情報
Introduction to 2,3-Dimethyl-6-hydroxythioanisole (CAS No. 1803852-21-2)
2,3-Dimethyl-6-hydroxythioanisole, with the CAS number 1803852-21-2, is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its distinct molecular structure, which includes a thioanisole moiety with two methyl groups and a hydroxyl group. The combination of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for various applications.
The molecular formula of 2,3-Dimethyl-6-hydroxythioanisole is C9H12O2S, and its molecular weight is approximately 176.25 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its physical and chemical properties have been extensively studied, providing a solid foundation for its potential use in various scientific and industrial applications.
In the realm of chemical synthesis, 2,3-Dimethyl-6-hydroxythioanisole serves as an important intermediate in the synthesis of more complex molecules. Its thioanisole functionality can undergo various reactions, including nucleophilic substitution, oxidation, and reduction. These reactions enable the formation of a wide range of derivatives with diverse functionalities, which can be tailored for specific applications in materials science, pharmaceuticals, and other industries.
The biological activity of 2,3-Dimethyl-6-hydroxythioanisole has also been the subject of recent research. Studies have shown that this compound exhibits antioxidant properties due to the presence of the hydroxyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Therefore, 2,3-Dimethyl-6-hydroxythioanisole has potential applications in the development of therapeutic agents for these conditions.
Beyond its antioxidant properties, 2,3-Dimethyl-6-hydroxythioanisole has been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. Research has demonstrated that this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that 2,3-Dimethyl-6-hydroxythioanisole could be developed into anti-inflammatory drugs or supplements.
In the pharmaceutical industry, the development of new drugs often involves extensive screening of compounds for their pharmacological activities. 2,3-Dimethyl-6-hydroxythioanisole has shown promise in preliminary studies as a lead compound for drug discovery. Its unique structure and multifaceted biological activities make it an attractive candidate for further optimization through medicinal chemistry approaches. By modifying its structure to enhance potency and selectivity while reducing toxicity, researchers aim to develop more effective therapeutic agents.
Clinical trials are an essential step in the drug development process. While no clinical trials have been conducted specifically on 2,3-Dimethyl-6-hydroxythioanisole, preclinical studies have provided valuable insights into its safety and efficacy profiles. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in animal models. This favorable safety profile supports its potential advancement to clinical trials in the future.
In addition to its pharmaceutical applications, 2,3-Dimethyl-6-hydroxythioanisole has potential uses in other industries such as cosmetics and food additives. Its antioxidant properties make it a suitable ingredient for skin care products designed to protect against environmental damage and promote skin health. Similarly, its ability to scavenge free radicals can be harnessed in food preservation to extend shelf life and maintain product quality.
The environmental impact of chemical compounds is an increasingly important consideration in their development and use. Research on the biodegradability and ecotoxicity of 2,3-Dimethyl-6-hydroxythioanisole is ongoing to ensure that it meets environmental standards and does not pose significant risks to ecosystems. Preliminary studies suggest that this compound degrades readily under natural conditions and does not accumulate in the environment.
In conclusion, 2,3-Dimethyl-6-hydroxythioanisole (CAS No. 1803852-21-2) is a multifaceted compound with a wide range of potential applications across various fields. Its unique chemical structure confers valuable properties such as antioxidant activity and anti-inflammatory effects, making it a promising candidate for drug discovery and other industrial uses. Ongoing research continues to uncover new insights into its mechanisms of action and potential benefits, paving the way for its future development into innovative products that can improve human health and well-being.
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